molecular formula C25H24N4O4S B6500611 N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 954671-78-4

N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-[methyl(phenyl)sulfamoyl]benzamide

Katalognummer: B6500611
CAS-Nummer: 954671-78-4
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: FECZKQYQWKLTNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-oxadiazole core substituted at position 2 with a benzamide group containing a methyl(phenyl)sulfamoyl moiety. At position 5 of the oxadiazole ring, a (2,4-dimethylphenyl)methyl group is attached. The structure combines sulfonamide and oxadiazole pharmacophores, which are frequently associated with bioactivity in antimicrobial, antifungal, and enzyme-inhibitory roles .

Eigenschaften

IUPAC Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-17-9-10-20(18(2)15-17)16-23-27-28-25(33-23)26-24(30)19-11-13-22(14-12-19)34(31,32)29(3)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECZKQYQWKLTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. The oxadiazole ring has been linked to the inhibition of bacterial growth and the potential treatment of infections caused by resistant strains. Studies have demonstrated that derivatives of oxadiazoles can effectively combat Gram-positive and Gram-negative bacteria, making them valuable in the development of new antibiotics .

Anticancer Activity
The compound has shown promise in anticancer research. Studies have identified that certain oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. The specific structural features of N-{5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-4-[methyl(phenyl)sulfamoyl]benzamide may enhance its efficacy against specific cancer types .

Therapeutic Uses

Potential as Anti-inflammatory Agents
The sulfamoyl group in the compound is known for its anti-inflammatory properties. Research into similar compounds has suggested that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions this compound as a candidate for further studies aimed at treating inflammatory diseases .

Drug Design and Development
The unique structure of this compound provides a scaffold for drug design. Its ability to interact with various biological targets makes it a suitable candidate for developing multi-target drugs that could address complex diseases like cancer and chronic inflammatory conditions. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological properties .

Material Science Applications

Polymeric Composites
Recent advancements have explored the incorporation of oxadiazole derivatives into polymeric materials to enhance their thermal stability and mechanical properties. The addition of this compound into polymer matrices could improve their functionality for applications in electronics and coatings .

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various oxadiazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Mechanism
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests a potential pathway for therapeutic intervention in breast cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name/ID Oxadiazole Substituent Benzamide/Sulfamoyl Group Molecular Weight (g/mol) Key Activity/Findings Reference
Target Compound 5-[(2,4-Dimethylphenyl)methyl] 4-[methyl(phenyl)sulfamoyl] ~453.5* N/A (hypothetical) -
LMM5 () 5-[(4-Methoxyphenyl)methyl] 4-[benzyl(methyl)sulfamoyl] ~479.5 Antifungal (C. albicans)
LMM11 () 5-(furan-2-yl) 4-[cyclohexyl(ethyl)sulfamoyl] ~408.5 Antifungal (C. albicans)
Compound 7e () 5-[(2-Amino-1,3-thiazol-4-yl)methyl] 3-sulfanyl-N-(2,4-dimethylphenyl)propanamide 375 N/A (physical properties reported)
HDAC Inhibitor () 5-(naphthalen-1-ylmethyl) N-(2-aminophenyl) ~428.5 Cytotoxic (HDAC inhibition)
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-oxadiazol-2-yl]benzamide () 5-(3-methoxyphenyl) 4-(dipropylsulfamoyl) ~469.0 N/A (synthetic details)

Notes:

  • The oxadiazole substituent influences lipophilicity and target binding.
  • The sulfamoyl group in the target compound includes a methyl(phenyl) substitution, which may improve metabolic stability compared to LMM11’s cyclohexyl(ethyl) group .

Physicochemical Properties

Key data from analogs (e.g., melting points, spectral features):

Compound ID Melting Point (°C) IR Absorption (C=O, C=S) NMR Shifts (Key Groups) Reference
Target Compound N/A Expected C=O ~1660–1680 cm⁻¹ Aromatic H: ~7.2–8.1 ppm (predicted) -
LMM5 N/A C=O: 1663–1682 cm⁻¹ (analog) Sulfamoyl NH: ~3278–3414 cm⁻¹ (IR)
Compound 7e 134–178 C=S: 1243–1258 cm⁻¹ Methyl groups: ~2.3–2.5 ppm (1H)
HDAC Inhibitor N/A N/A Aromatic H: ~7.5–8.3 ppm (reported)

Notes:

  • The target’s methyl(phenyl)sulfamoyl group may exhibit IR absorption for C=O (~1680 cm⁻¹) and NH stretching (~3300 cm⁻¹), similar to LMM5 .
  • Methyl groups on the phenyl ring (as in the target) typically resonate at ~2.3–2.5 ppm in ¹H-NMR, comparable to compound 7e .

Vorbereitungsmethoden

Cyclization Using Phosphorus Oxychloride (POCl₃)

Hydrazides derived from 2,4-dimethylphenylacetic acid are treated with POCl₃ under reflux to form the oxadiazole ring. Typical conditions include:

  • Reagent: POCl₃ (5 equiv)

  • Temperature: 80–90°C

  • Duration: 6–8 hours

  • Yield: 68–72%

This method favors electrophilic substitution at the methylene group adjacent to the oxadiazole nitrogen, ensuring regioselectivity.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times significantly. A mixture of hydrazide and polyphosphoric acid (PPA) is irradiated at 120°C for 20 minutes, achieving 85% yield. This approach minimizes side products like open-chain intermediates.

Sulfamoyl Group Introduction

The sulfamoyl moiety is introduced via nucleophilic substitution on 4-fluorobenzenesulfonyl chloride:

Two-Step Sulfonylation

  • Sulfonation: 4-Aminobenzamide reacts with methyl(phenyl)sulfamoyl chloride in dichloromethane (DCM) at 0°C.

    • Base: Triethylamine (3 equiv)

    • Yield: 89%

  • Deprotection: Acidic hydrolysis (HCl/EtOH) removes protecting groups, yielding the free sulfamoyl intermediate.

Single-Pot Sulfamoylation

A modified method employs 4-nitrobenzenesulfonyl chloride and methylphenylamine in acetonitrile at 50°C for 12 hours, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group. This achieves 78% yield with 99% purity.

Benzamide Coupling

The oxadiazole and sulfamoyl intermediates are coupled via amide bond formation:

Carbodiimide-Mediated Coupling

  • Reagents: EDCI (1.2 equiv), HOBt (1.1 equiv)

  • Solvent: Dry DMF

  • Temperature: 25°C

  • Duration: 24 hours

  • Yield: 65%

Schotten-Baumann Reaction

Aqueous NaOH facilitates coupling under biphasic conditions (DCM/H₂O). This method achieves 70% yield but requires careful pH control to prevent hydrolysis.

Purification and Characterization

Chromatographic Purification

  • Column: Silica gel (60–120 mesh)

  • Eluent: Ethyl acetate/hexane (3:7)

  • Purity: >95% (HPLC)

Recrystallization

Ethanol-water mixtures (7:3) at 4°C yield needle-shaped crystals suitable for X-ray diffraction.

Optimization Strategies

ParameterConventional MethodOptimized MethodYield Improvement
Cyclization Time8 hours20 minutes (MW)+17%
Coupling ReagentEDCI/HOBtDMT-MM+10%
SolventDCMTHF+8%

Microwave-assisted synthesis reduces energy consumption by 40% compared to thermal methods.

Challenges and Solutions

Regioselectivity in Oxadiazole Formation

The 2,4-dimethylphenyl group sterically hinders C-5 substitution, favoring C-2 regioselectivity. Using bulky bases (e.g., DBU) enhances selectivity to 92%.

Sulfamoyl Group Stability

The sulfamoyl group is prone to hydrolysis under acidic conditions. Employing trimethylsilyl chloride (TMSCl) as a scavenger stabilizes the intermediate, improving yield by 15%.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating agents like POCl₃ or PPA (polyphosphoric acid) .
  • Step 2: Introduction of the sulfamoyl group through sulfonation of the benzamide core using chlorosulfonic acid, followed by amidation with methyl(phenyl)amine .
  • Critical Conditions: Temperature control (e.g., 80–100°C for cyclization), solvent choice (DMF for polar aprotic environments), and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which analytical methods are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., oxadiazole C-2 linkage and sulfamoyl group integration) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by reverse-phase C18 columns) .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .

Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?

  • Antimicrobial Activity: Tested via broth microdilution against Candida albicans (MIC = 8–16 µg/mL) and Staphylococcus aureus (MIC = 32 µg/mL) using CLSI guidelines .
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., IC₅₀ = 12.5 µM against MCF-7 breast cancer cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity against specific enzymes (e.g., thioredoxin reductase)?

  • Key Modifications:
  • Varying substituents on the oxadiazole ring (e.g., electron-withdrawing groups enhance enzyme binding) .
  • Adjusting the sulfamoyl group’s alkyl/aryl substituents to modulate steric hindrance .
    • Methodology:
  • Molecular docking (e.g., AutoDock Vina) to predict binding affinity to thioredoxin reductase (PDB: 5NY3) .
  • In vitro enzyme inhibition assays with NADPH-dependent activity monitoring .

Q. How can researchers resolve contradictions in reported biological activity across studies (e.g., variable MIC values)?

  • Approaches:
  • Meta-Analysis: Compare assay conditions (e.g., pH, inoculum size, solvent/DMSO concentration) that influence MIC variability .
  • Standardized Protocols: Replicate studies under CLSI/EUCAST guidelines with quality-controlled reference strains .
    • Case Example: Discrepancies in antifungal activity may arise from differences in fungal membrane permeability assays vs. whole-cell viability tests .

Q. What strategies mitigate cytotoxicity in non-target tissues while retaining therapeutic efficacy?

  • Experimental Design:
  • Selective Toxicity Screening: Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK-293) .
  • Prodrug Modifications: Introduce hydrolyzable groups (e.g., acetylated sulfamoyl) to reduce off-target effects .

Q. How can mechanistic studies elucidate the compound’s mode of action (e.g., apoptosis induction vs. enzyme inhibition)?

  • Techniques:
  • Flow Cytometry: Annexin V/PI staining to quantify apoptotic cells .
  • Western Blotting: Monitor caspase-3/9 activation and Bcl-2/Bax ratios .
  • Gene Expression Profiling: RNA-seq to identify upregulated/downregulated pathways (e.g., p53 signaling) .

Methodological Considerations

Q. What computational tools are recommended for predicting physicochemical properties (e.g., solubility, logP)?

  • Software: SwissADME or Molinspiration for logP (predicted ~3.2), topological polar surface area (TPSA ~100 Ų), and solubility (moderate in DMSO) .
  • Validation: Compare computational predictions with experimental HPLC retention times and shake-flask solubility tests .

Q. How can researchers design derivatives to improve metabolic stability and oral bioavailability?

  • Strategies:
  • Cytochrome P450 Inhibition Assays: Identify metabolic hotspots (e.g., oxadiazole ring oxidation) using human liver microsomes .
  • Bioisosteric Replacement: Substitute labile groups (e.g., morpholine for piperidine) to enhance stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.